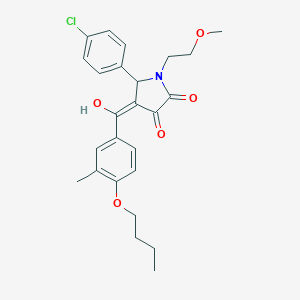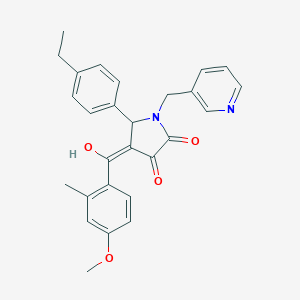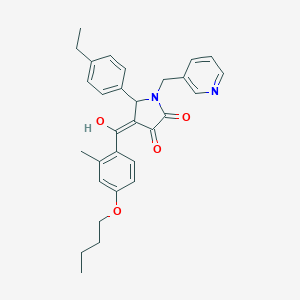![molecular formula C20H21N3O5S B266894 N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B266894.png)
N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields.
作用機序
The mechanism of action of N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide involves the inhibition of various enzymes and pathways that are involved in cancer growth, inflammation, and neurological disorders. It has been found to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. It also inhibits the production of prostaglandins and leukotrienes, which are involved in inflammation. In neurological disorders, it has been found to modulate the activity of various neurotransmitters and improve synaptic plasticity.
Biochemical and Physiological Effects:
N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide has been shown to have various biochemical and physiological effects. It can reduce the expression of various pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It can also inhibit the activity of various enzymes such as COX-2 and iNOS, which are involved in inflammation. In cancer research, it has been found to induce apoptosis and inhibit the growth of cancer cells. In neurological disorders, it has been shown to improve cognitive function and reduce oxidative stress.
実験室実験の利点と制限
The advantages of using N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide in lab experiments include its potential applications in various research fields, its ability to inhibit the activity of various enzymes and pathways, and its ability to induce apoptosis and inhibit cancer cell growth. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.
将来の方向性
There are several future directions for the research on N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide. These include further studies to determine its safety and efficacy, the development of more potent analogs, and the exploration of its potential applications in other research fields such as cardiovascular disease and diabetes. Additionally, studies could be conducted to investigate the potential use of this compound in combination with other drugs or therapies for enhanced efficacy.
In conclusion, N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide is a promising compound with potential applications in various research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its safety and efficacy.
合成法
The synthesis of N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide involves the reaction of 4-ethoxyphenyl hydrazine with 3,4,5-trimethoxybenzoyl chloride in the presence of sodium bicarbonate. The resulting product is then treated with thiosemicarbazide in the presence of acetic acid to obtain the final compound.
科学的研究の応用
N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide has been studied for its potential applications in various research fields such as cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In inflammation research, it has been found to have anti-inflammatory properties and can reduce the production of inflammatory cytokines. In neurological disorder research, it has been shown to have neuroprotective effects and can improve cognitive function.
特性
製品名 |
N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide |
|---|---|
分子式 |
C20H21N3O5S |
分子量 |
415.5 g/mol |
IUPAC名 |
N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C20H21N3O5S/c1-5-28-14-8-6-12(7-9-14)19-22-23-20(29-19)21-18(24)13-10-15(25-2)17(27-4)16(11-13)26-3/h6-11H,5H2,1-4H3,(H,21,23,24) |
InChIキー |
MRWHMAWBSAHKLK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
正規SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266811.png)
![(E)-(3-methoxyphenyl){2-(5-methylfuran-2-yl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266812.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266815.png)



![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266825.png)
![(E)-[2-(4-chlorophenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][3-methyl-4-(2-methylpropoxy)phenyl]methanolate](/img/structure/B266827.png)

![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266832.png)


![5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266836.png)
![(E)-{2-(2,5-dimethoxyphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methoxyphenyl)methanolate](/img/structure/B266837.png)